molecular formula C26H17Br2N3OS B377453 N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetamide

Cat. No.: B377453
M. Wt: 579.3g/mol
InChI Key: SRKHCJKGPAMWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of bromophenyl, cyano, phenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and pyridinyl intermediates, followed by their coupling through sulfanyl and acetamide linkages. Common reagents used in these reactions include bromine, cyanide sources, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-methoxybenzylamine
  • 4-bromo-N-(4-bromophenyl)-N-(4-(octyloxy)phenyl)aniline
  • N-(4-bromophenyl)benzamide

Uniqueness

N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H17Br2N3OS

Molecular Weight

579.3g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H17Br2N3OS/c27-19-8-6-17(7-9-19)22-14-24(18-4-2-1-3-5-18)31-26(23(22)15-29)33-16-25(32)30-21-12-10-20(28)11-13-21/h1-14H,16H2,(H,30,32)

InChI Key

SRKHCJKGPAMWSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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